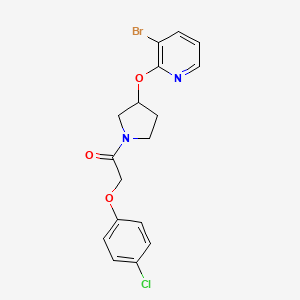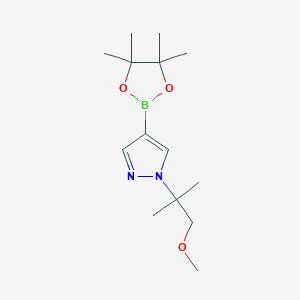
3,3',4,4'-Tetramethyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,4,4’-Tetramethyl-2,2’-bipyridine is an organic compound belonging to the bipyridine family. It is characterized by the presence of two pyridine rings connected by a single bond, with four methyl groups attached at the 3, 3’, 4, and 4’ positions. This compound is known for its unique chemical properties and is widely used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetramethyl-2,2’-bipyridine typically involves the homocoupling of 4-bromo-2,6-dimethylpyridine. This reaction is carried out under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . The reaction proceeds smoothly, yielding the desired bipyridine derivative in high yield.
Industrial Production Methods: Industrial production of 3,3’,4,4’-Tetramethyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, pressure, and reagent concentrations to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’,4,4’-Tetramethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products:
Oxidation: N-oxides of 3,3’,4,4’-Tetramethyl-2,2’-bipyridine.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridine derivatives.
Applications De Recherche Scientifique
3,3’,4,4’-Tetramethyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3,3’,4,4’-Tetramethyl-2,2’-bipyridine involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with transition metals. These complexes can participate in various catalytic and redox reactions, influencing the activity of enzymes and other biological molecules.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
4,4’-Dimethyl-2,2’-bipyridine: Contains only two methyl groups, leading to variations in steric and electronic effects.
6,6’-Dimethyl-2,2’-bipyridine: Methyl groups are positioned differently, affecting the compound’s coordination behavior.
Uniqueness: 3,3’,4,4’-Tetramethyl-2,2’-bipyridine is unique due to the presence of four methyl groups, which enhance its steric hindrance and electronic properties. This makes it a valuable ligand in coordination chemistry and a versatile compound in various scientific applications.
Propriétés
IUPAC Name |
2-(3,4-dimethylpyridin-2-yl)-3,4-dimethylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-7-15-13(11(9)3)14-12(4)10(2)6-8-16-14/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUWXIVMJCCOEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C2=NC=CC(=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B2405114.png)
![2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B2405117.png)




![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2405126.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2405127.png)

![2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2405132.png)
![3-(2,5-dimethoxyphenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2405133.png)

![tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B2405135.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2405137.png)
